3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is a fluorinated organic compound that has garnered attention in pharmaceutical research and development. This compound is characterized by its unique trifluorophenyl group, which enhances its biological activity and potential therapeutic applications. The structural complexity of this molecule makes it a subject of interest for synthetic chemists and pharmacologists alike.
The compound is often synthesized as an intermediate in the production of various pharmaceuticals, particularly those targeting metabolic disorders such as diabetes. It may also appear as an impurity in certain drug formulations, necessitating its characterization and analysis for quality control purposes .
The synthesis of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid typically involves several steps:
The reaction sequence involves careful control of temperature and reagent ratios to maximize yield and minimize by-products. The molar ratio of 2,4,5-trifluorophenyl acetonitrile to ethyl alpha-bromoacetate is typically maintained between 1:1 to 1:2 to ensure complete conversion .
The molecular structure of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid can be represented using various notations:
N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1F
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1
The compound's molecular weight is approximately 233.1871 g/mol with an accurate mass of 233.0664 g/mol . The trifluorophenyl group significantly influences its chemical properties and reactivity.
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid can participate in various chemical reactions typical of carboxylic acids:
The reactivity of the trifluorophenyl group enhances electrophilic substitution reactions while also impacting nucleophilic attack on the carbon backbone due to electron-withdrawing effects .
The mechanism of action for compounds like 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid often relates to their role as inhibitors or modulators in biochemical pathways:
Studies indicate that fluorinated compounds can exhibit enhanced binding affinity due to stronger interactions with target proteins or enzymes .
These properties are critical for understanding its behavior in both synthetic processes and biological systems .
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid has several applications:
The strategic incorporation of fluorine atoms and fluorine-containing groups (e.g., trifluoromethyl or aryl fluoride) into organic frameworks has revolutionized pharmaceutical design. Fluorine’s extreme electronegativity (3.98 on the Pauling scale) and small atomic radius (1.47 Å) enable unique modulation of bioactive molecules. When integrated into butanoic acid derivatives, fluorine substituents enhance lipophilicity (improving membrane permeability) and confer metabolic stability by resisting cytochrome P450-mediated oxidation. The trifluoromethyl group (-CF₃) alone increases lipophilicity (logP) by ~0.9 units compared to methyl groups, optimizing drug-receptor binding kinetics [5].
Table 1: Physicochemical Properties Imparted by Fluorination in Butanoic Acid Derivatives
Compound Group | logP Increase | Metabolic Half-Life (t₁/₂) | Protein Binding Affinity |
---|---|---|---|
Non-fluorinated butanoic acid | Baseline | Short (1–2 h) | Low |
Mono-fluorinated analog | +0.3–0.5 | Moderate (3–4 h) | Moderate |
2,3,4-Trifluorophenyl variant | +1.2–1.5 | Extended (6–8 h) | High |
Trifluoromethylated analog | +0.8–1.0 | Extended (5–7 h) | High |
For 3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid, the ortho-positioned fluorines induce steric and electronic effects that restrict bond rotation, promoting a bioactive conformation. The 2,3,4-trifluorophenyl moiety enhances π-stacking in hydrophobic enzyme pockets while reducing off-target interactions due to decreased basicity. Furthermore, fluorine’s capacity to engage in halogen bonding (e.g., with carbonyl groups or serine residues) strengthens target engagement, as observed in protease inhibitors [5] [7].
The trifluorophenyl-butanoic acid scaffold is pivotal in dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus (T2DM). Sitagliptin, a first-in-class DPP-4 inhibitor, incorporates (R)-3-amino-1-(2,4,5-trifluorophenyl)butan-1-one as its core β-amino acid unit. This moiety anchors the inhibitor within DPP-4’s catalytic S1 pocket, where the 2,4,5-trifluorophenyl group enables π-π stacking with Tyr547 and Tyr662, while the butanoic acid backbone mimics endogenous peptide substrates [2] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: